

Methyl 1-bromocyclobutanecarboxylate structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-bromocyclobutanecarboxylate
Cat. No.:	B1583443

[Get Quote](#)

An In-depth Technical Guide to **Methyl 1-bromocyclobutanecarboxylate**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Methyl 1-bromocyclobutanecarboxylate**, a pivotal building block in modern organic synthesis and medicinal chemistry. We will delve into its unique structural characteristics, outline robust synthetic protocols, analyze its reactivity, and highlight its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26.3 kcal/mol), is now increasingly recognized as a valuable scaffold in drug design.^[1] Its rigid, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce specific conformations on flexible ligands, a strategy that can significantly enhance binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.^{[1][2]}

Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane moiety provides precise vectorial orientation of substituents, enabling the exploration of three-dimensional chemical space.^[2] Furthermore, its incorporation can improve metabolic stability and serve as a bioisostere for other chemical groups.^[2]

Methyl 1-bromocyclobutanecarboxylate is a key intermediate that provides direct access to the 1-carboxycyclobutane framework. Its bifunctional nature—a reactive tertiary bromide and a versatile ester—makes it an ideal starting point for constructing more complex molecules, particularly non-natural amino acids and constrained linkers for drug candidates.^[3]

Structural Elucidation and Physicochemical Properties

The structure of **Methyl 1-bromocyclobutanecarboxylate** features a quaternary carbon atom at the 1-position, substituted with both a bromine atom and a methoxycarbonyl group. This arrangement dictates its chemical reactivity and steric profile.

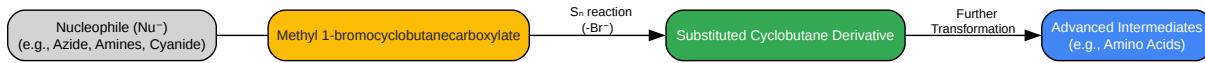
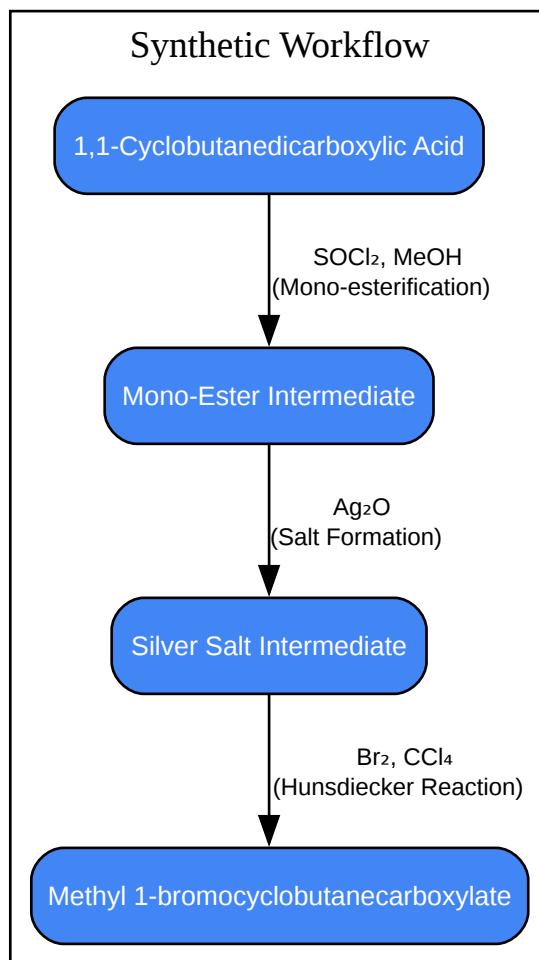
Caption: 2D Structure of **Methyl 1-bromocyclobutanecarboxylate**.

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that some properties are reported for the closely related ethyl ester, which exhibits similar characteristics.

Property	Value	Reference
CAS Number	72948-77-5 (Methyl ester)	-
Molecular Formula	C ₆ H ₉ BrO ₂	[4]
Molecular Weight	193.04 g/mol	[4]
Appearance	Colorless liquid	[4]
Boiling Point	85-88 °C @ 12 mmHg (Ethyl ester)	[3]
Density	1.279 g/mL at 25 °C (Ethyl ester)	[3]
Storage	2-8°C, under inert gas	[3][4]

Spectroscopic Signature



The structural identity of **Methyl 1-bromocyclobutanecarboxylate** is unequivocally confirmed through a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the absence of a proton at the C1 position. The spectrum would show a singlet for the methyl ester protons (-OCH₃) typically around 3.7 ppm. The six cyclobutane protons (-CH₂) would appear as complex multiplets in the range of 2.0-3.0 ppm due to geminal and vicinal coupling within the puckered ring system.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each carbon environment: the carbonyl carbon of the ester (~170-175 ppm), the quaternary C1 carbon attached to bromine (~60-70 ppm), the cyclobutane methylene carbons (~30-40 ppm), and the methyl carbon of the ester (~52 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the ester functional group, typically found around 1730-1750 cm⁻¹.^[5] A weaker absorption for the C-Br stretch would be observed in the fingerprint region (500-600 cm⁻¹).

- Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak would appear as a characteristic doublet with nearly equal intensity (M^+ and M^{++2} peaks) due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).

Synthesis: A Validated Protocol

The synthesis of **Methyl 1-bromocyclobutanecarboxylate** is most reliably achieved via a multi-step sequence starting from 1,1-cyclobutanedicarboxylic acid. An effective strategy involves a modified Hunsdiecker reaction, which ensures the regioselective introduction of the bromine atom at the C1 position.

[Click to download full resolution via product page](#)

Caption: General reactivity pathway for synthetic applications.

A prominent application is in the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives. [3] These are constrained, non-proteinogenic amino acids used to introduce conformational rigidity into peptides or as building blocks for small molecule inhibitors.

Exemplary Protocol: Synthesis of an Azido Precursor

- Dissolve **Methyl 1-bromocyclobutanecarboxylate** (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
- Add sodium azide (NaN_3) (1.5 eq) to the solution.
- Heat the reaction mixture to 50-60°C and stir for 6-12 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over Na_2SO_4 , and concentrate.
- The resulting methyl 1-azidocyclobutanecarboxylate can then be reduced (e.g., via hydrogenation) to afford methyl 1-aminocyclobutanecarboxylate.

This strategic use of the cyclobutane scaffold has been instrumental in developing potent inhibitors for targets such as Janus kinases (JAK) and $\alpha\beta\beta$ integrins, where the constrained linker or scaffold enhances both potency and metabolic stability. [2]

Safety and Handling

Methyl 1-bromocyclobutanecarboxylate, like many α -bromo esters, is a reactive compound that must be handled with appropriate care. It is classified as a corrosive substance. [3]

Hazard Information	Details
Pictograms	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statement	H314: Causes severe skin burns and eye damage. [3]

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6]|

Handling Protocol:

- Ventilation: Always handle this compound in a well-ventilated chemical fume hood. [6][8]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. [8][9]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. [8] For eye contact, rinse immediately and seek urgent medical attention. [8]

Conclusion

Methyl 1-bromocyclobutanecarboxylate is more than just a chemical reagent; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its unique structural features, born from the strained cyclobutane ring, provide a gateway to novel chemical space. The synthetic protocols outlined herein are robust and validated, offering a clear path to its preparation. By understanding its structure, synthesis, and reactivity, researchers can confidently leverage this powerful building block to design and create the next generation of innovative chemical entities.

References

- Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. *Organic Syntheses*, 23, 16. [Link]

- Willemse, D., et al. (2022).
- Willemse, D., et al. (2022).
- Chemspace. (2022).
- ChemBK. (2024).
- Cole-Parmer. Material Safety Data Sheet - Alpha-Bromo-P-Toluic Acid, 97%. Cole-Parmer. [\[Link\]](#)
- Wikipedia. Hunsdiecker reaction. Wikipedia. [\[Link\]](#)
- Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Wikipedia. Cyclobutanecarboxylic acid. Wikipedia. [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supplemental Information. Royal Society of Chemistry. [\[Link\]](#)
- BYJU'S. Hunsdiecker Reaction. BYJU'S. [\[Link\]](#)
- AdiChemistry.
- ACS Publications. (1953). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 75(13), 3243-3243. [\[Link\]](#)
- Organic Chemistry Portal. Hunsdiecker Reaction. Organic Chemistry Portal. [\[Link\]](#)
- Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 2. pdf.benchchem.com [\[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 3. 乙基 1-溴环丁烷甲酸酯 96% | Sigma-Aldrich [\[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- 4. chembk.com [\[chembk.com\]](https://chembk.com)
- 5. rsc.org [\[rsc.org\]](https://rsc.org)
- 6. chemscene.com [\[chemscene.com\]](https://chemscene.com)
- 7. assets.thermofisher.com [\[assets.thermofisher.com\]](https://assets.thermofisher.com)

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Methyl 1-bromocyclobutanecarboxylate structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583443#methyl-1-bromocyclobutanecarboxylate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com